N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides Compounds in this class are often used in various applications, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves the reaction of 2-chlorophenylamine with 2,4-dichloro-6-methylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of chlorine atoms or the reduction of other functional groups.
Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield chlorinated phenoxyacetic acids, while substitution could produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-phenoxyacetamide
- N-(2,4-dichlorophenyl)-2-phenoxyacetamide
- N-(2-chlorophenyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the presence of multiple chlorine atoms and a methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-6-10(16)7-12(18)15(9)21-8-14(20)19-13-5-3-2-4-11(13)17/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAAVWQTDJULSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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